

LASSBio-294: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation

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Compound of Interest

Compound Name: *N*-(3-piperazin-1-ylphenyl)acetamide

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Abstract

LASSBio-294, a novel N-acylhydrazone derivative, has emerged as a promising cardiotonic agent with positive inotropic and lusitropic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LASSBio-294. It details the key experimental findings that have elucidated its primary mechanism of action, which involves the modulation of intracellular calcium dynamics through the activation of adenosine A2A receptors, rather than direct inhibition of phosphodiesterases. This document summarizes critical quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.

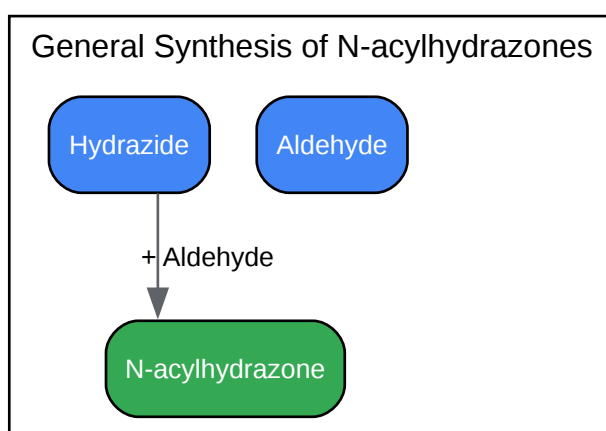
Introduction

LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, was synthesized and characterized by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro.^{[1][2][3]} It was developed as part of a research program focused on the discovery of new drug candidates for cardiovascular diseases. Preclinical studies have demonstrated its potential as a therapeutic agent for

conditions associated with cardiac dysfunction, such as heart failure and myocardial infarction.
[4][5]

Synthesis and Physicochemical Properties

While a detailed, step-by-step synthesis protocol for LASSBio-294 has not been published in extensive public literature, its structure as a N-acylhydrazone suggests a synthesis route involving the condensation of a hydrazide with an aldehyde. The general reaction is depicted below.



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General synthesis pathway for N-acylhydrazones.

For LASSBio-294, this would involve the reaction of 3,4-methylenedioxybenzoyl hydrazide with thiophene-2-carboxaldehyde.

Pharmacological Profile

Inotropic and Lusitropic Effects

LASSBio-294 exhibits significant positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac muscle.[2] Studies on isolated rat hearts and cardiac muscle preparations have consistently demonstrated a dose-dependent increase in contractile force.[6]

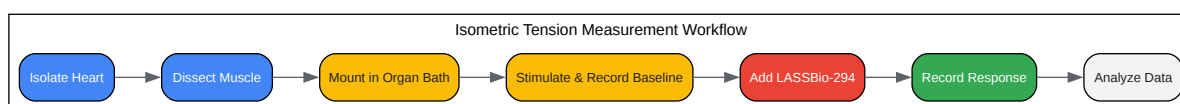
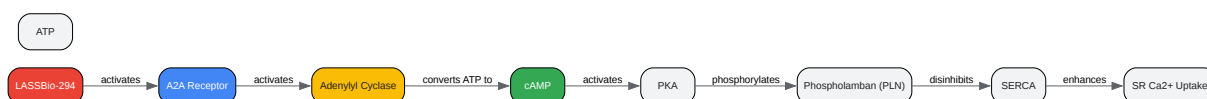
Mechanism of Action: Modulation of Intracellular Calcium

The primary mechanism underlying the cardiotonic effects of LASSBio-294 is the enhancement of intracellular calcium (Ca^{2+}) cycling. Specifically, it increases the accumulation of Ca^{2+} into the sarcoplasmic reticulum (SR).[2][6] This leads to a greater release of Ca^{2+} during subsequent contractions, thereby augmenting contractile force.

Unlike many other inotropic agents, LASSBio-294 does not appear to directly inhibit phosphodiesterase type III (PDE3) or sensitize the contractile proteins to Ca^{2+} . [6]

Role of Adenosine A2A Receptor Activation

Evidence suggests that the effects of LASSBio-294 are mediated through the activation of adenosine A2A receptors.[5] Activation of these G-protein coupled receptors in cardiomyocytes leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[7][8][9] PKA can then phosphorylate key proteins involved in Ca^{2+} handling, such as phospholamban, leading to enhanced SR Ca^{2+} uptake by the sarcoplasmic/endoplasmic reticulum Ca^{2+} -ATPase (SERCA).[7][8]



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